molecular formula C15H23NO3S B1429615 N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1216981-05-3

N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B1429615
CAS No.: 1216981-05-3
M. Wt: 297.4 g/mol
InChI Key: ZLKIQAPHVFSBFO-UHFFFAOYSA-N
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Description

N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide is a sulfonamide compound with a molecular weight of 297.42 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-{[1-(hydroxymethyl)cyclohexyl]methyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclohexyl]methyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-13-5-7-14(8-6-13)20(18,19)16-11-15(12-17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKIQAPHVFSBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
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N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
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N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 5
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
Reactant of Route 6
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide

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